Poly(2'-methylthioadenylic acid)

説明

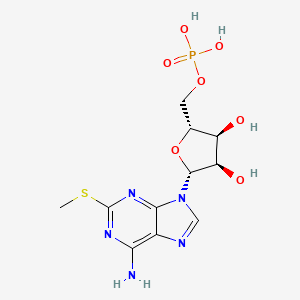

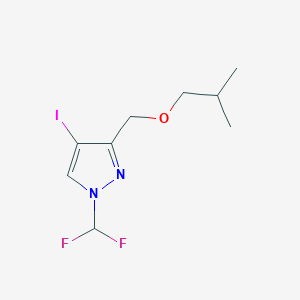

Poly(2’-methylthioadenylic acid) is a modified nucleic acid that has gained significant attention in recent years due to its potential in diverse aspects of research and industry. It contains total 43 bond(s); 27 non-H bond(s), 11 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .

Molecular Structure Analysis

Poly(2’-methylthioadenylic acid) contains total 41 atom(s); 16 Hydrogen atom(s), 11 Carbon atom(s), 5 Nitrogen atom(s), 7 Oxygen atom(s), 1 Phosphorous atom(s), and 1 Sulfur atom(s) . It also contains various types of bonds including aromatic bonds, double bonds, and rotatable bonds .

Physical And Chemical Properties Analysis

Poly(2’-methylthioadenylic acid) has a molecular weight of 393.31 . It contains various types of bonds and functional groups, which can influence its physical and chemical properties .

科学的研究の応用

Synthesis and Properties

Poly(2'-methylthioadenylic acid) and its analogs, such as poly(2-methyl- and 2-ethylthioadenylic acid), have been synthesized and their properties studied. These polymers exhibit significant hypochromicity and undergo abrupt pH transitions, indicating a change in the basicity of adenine bases due to the introduction of alkylthio groups. They also form specific double-strand complexes with poly(U) (Fukui & Ikehara, 1979).

Effects on Reverse Transcriptase Activity

Poly(2'-methylthioadenylic acid) has been evaluated for its impact on the reverse transcriptase activity of Moloney murine leukemia virus. Certain analogs of polyadenylic acid, including poly(2-methylthioadenylic acid), have shown strong inhibitory effects on reverse transcriptase, indicating potential applications in virology and gene expression studies (De Clercq et al., 1979).

Binding Studies

The binding properties of phenothiazinium dyes to single-stranded poly(riboadenylic acid) have been investigated, revealing cooperative binding and a significant affinity. These studies help in understanding the interaction between dyes and nucleic acid polymers, potentially including poly(2'-methylthioadenylic acid) (Hossain et al., 2012).

Interaction with DNA Polymerases

Research on the interaction of various 2- and 2'-substituted polyadenylic acid analogs, including poly(2-methylthioadenylic acid), with DNA polymerases from different sources has been conducted. The studies have shown how these analogs can influence DNA synthesis, providing insights into their potential use in molecular biology and genetics (Chandra & Demirhan, 1981).

Antitemplate Inhibition

Poly(2-methylthioinosinic acid), a related compound, has demonstrated significant inhibition of RNA-directed DNA polymerase activity in various leukemia and sarcoma viruses, suggesting a potential role in antiviral research and therapy (De Clercq et al., 1975).

作用機序

Target of Action

The primary target of 2-Methylthioadenosine 5-monophosphate is the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in platelet aggregation .

Mode of Action

2-Methylthioadenosine 5-monophosphate acts as a selective and direct antagonist of the P2Y12 receptor . It inhibits ADP-dependent platelet aggregation by blocking the activation of the P2Y12 receptor . This interaction results in the inhibition of agonist-mediated αIIbβ3 activation in platelets .

Biochemical Pathways

The action of 2-Methylthioadenosine 5-monophosphate on the P2Y12 receptor affects the ADP-dependent platelet aggregation pathway . By inhibiting the P2Y12 receptor, it disrupts the normal signaling pathway that leads to platelet aggregation. This can have downstream effects on blood clotting and thrombus formation.

Pharmacokinetics

It is known that the compound is a solid and soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The primary molecular effect of 2-Methylthioadenosine 5-monophosphate is the inhibition of ADP-dependent platelet aggregation . On a cellular level, this results in a decrease in platelet aggregation, which can affect the formation of blood clots.

生化学分析

Biochemical Properties

2-Methylthioadenosine 5-monophosphate inhibits agonist-mediated α IIb β 3 activation in platelets . It does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca 2+ mobilization . It fails to inhibit Ca 2+ mobilization in P2Y 12 -deficient mouse platelets and does not raise cAMP or induce vasodilator-stimulated phosphoprotein phosphorylation in wild-type platelets .

Cellular Effects

The cellular effects of 2-Methylthioadenosine 5-monophosphate are primarily seen in its ability to inhibit ADP-dependent platelet aggregation . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Methylthioadenosine 5-monophosphate involves its role as a selective and direct P2Y12 antagonist . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound with a solubility of 20 mg/mL in water .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221068 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70804-88-5 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)

![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)

![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)